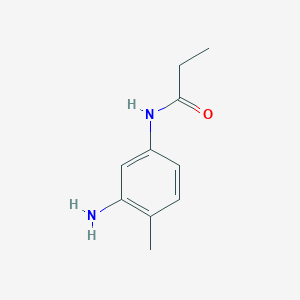

N-(3-amino-4-methylphenyl)propanamide

Vue d'ensemble

Description

N-(3-amino-4-methylphenyl)propanamide: is an organic compound with the molecular formula C10H14N2O It is a derivative of propanamide, featuring an amino group and a methyl group attached to the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-4-methylphenyl)propanamide typically involves the reaction of 3-amino-4-methylbenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: N-(3-amino-4-methylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohols.

Substitution: Various substituted amides.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(3-amino-4-methylphenyl)propanamide is investigated for its therapeutic potential in various medical applications:

- Anti-inflammatory Activity : Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-alpha), making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that it may reduce tumor growth in xenograft models of lung cancer, indicating potential for use in cancer therapy.

The compound's biological activities are linked to its structural features, which enhance its interaction with biological targets:

- Mechanism of Action : It may interact with specific enzymes or receptors, leading to inhibition or activation of various pathways that can modulate cellular responses.

- Structure-Activity Relationship (SAR) : The presence of the amino group enhances nucleophilicity, improving binding affinity to target proteins. Comparative studies have shown that modifications to the phenyl ring can significantly affect biological activity.

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in organic synthesis:

- Chemical Synthesis : It is utilized in the development of specialty chemicals and materials, contributing to the synthesis of more complex organic molecules .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Studies : Research involving animal models has demonstrated significant reductions in tumor growth when administered this compound in conjunction with other chemotherapeutic agents.

- Combination Therapies : Studies suggest enhanced efficacy when combined with existing treatments, indicating its potential role in combination therapy regimens for cancer treatment.

Mécanisme D'action

The mechanism of action of N-(3-amino-4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The propanamide moiety may also contribute to the binding affinity and specificity of the compound .

Comparaison Avec Des Composés Similaires

- N-(3-amino-4-methoxyphenyl)propanamide

- N-(3-amino-4-methylphenyl)acetamide

- N-(3-amino-4-methylphenyl)butanamide

Comparison: N-(3-amino-4-methylphenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research and applications .

Activité Biologique

N-(3-amino-4-methylphenyl)propanamide, with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol, is an organic compound that has garnered attention for its potential biological activities. Characterized by an amide functional group linked to a phenyl ring containing an amino and a methyl group, this compound serves as a crucial building block in drug synthesis, particularly for anti-inflammatory and analgesic agents.

The structural features of this compound significantly influence its reactivity and biological activity. The presence of the amino group allows for hydrogen bonding and interaction with biological macromolecules, while the methyl substitution can affect the compound's lipophilicity and binding affinity to targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory properties

- Analgesic effects

- Potential interactions with receptors involved in pain modulation

The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to inhibition or activation of biological pathways, contributing to its therapeutic effects. Understanding these mechanisms is crucial for optimizing its use in drug development.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- Continuous flow microreactor systems : This method allows for optimized reaction conditions, yielding up to 85.7% in a short time frame (10 minutes) .

- Traditional organic synthesis techniques : Various protocols have been established to produce high-purity compounds suitable for biological testing.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key structural features and their implications for biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-methylphenyl)-2-methylpropanamide | Methyl group on the phenyl ring | Different substitution pattern affecting reactivity |

| N-(3-amino-4-methylphenyl)benzamide | Benzamide structure instead of propanamide | Potentially different biological activity |

| N-(2-amino-5-methylphenyl)propanamide | Different amino position on the phenyl ring | May exhibit different pharmacological properties |

Case Studies and Research Findings

- Pain Modulation Studies : Preliminary findings suggest that this compound interacts favorably with pain receptors, indicating potential use in pain management therapies.

- Antimicrobial Activity : Research has explored the compound's efficacy against various bacterial strains, revealing moderate antibacterial properties that warrant further investigation into its potential as an antimicrobial agent .

- Antioxidant Properties : Some derivatives of similar compounds have shown promising antioxidant activity, suggesting that further exploration of this compound could yield beneficial results in oxidative stress-related conditions .

Propriétés

IUPAC Name |

N-(3-amino-4-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBXVSYCOQJMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589813 | |

| Record name | N-(3-Amino-4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65999-78-2 | |

| Record name | N-(3-Amino-4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.